molecular formula C21H25N3O2 B14997023 2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol

2,2'-(9-Methyl-1,5,9-triazaspiro[5.5]undec-1-ene-2,4-diyl)diphenol

Cat. No.: B14997023
M. Wt: 351.4 g/mol
InChI Key: NPHQUWAQGKHKPK-UHFFFAOYSA-N
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Description

2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-2-YL]PHENOL is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazaspiro undecane core through cyclization reactions, followed by the introduction of hydroxyphenyl groups via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding hydroxy derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenolic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triazaspiro undecane core may also interact with various receptors and proteins, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-HYDROXYPHENYL)-9-METHYL-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-2-YL]PHENOL is unique due to its specific combination of a triazaspiro undecane core and hydroxyphenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)-9-methyl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

InChI

InChI=1S/C21H25N3O2/c1-24-12-10-21(11-13-24)22-17(15-6-2-4-8-19(15)25)14-18(23-21)16-7-3-5-9-20(16)26/h2-9,17,22,25-26H,10-14H2,1H3

InChI Key

NPHQUWAQGKHKPK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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